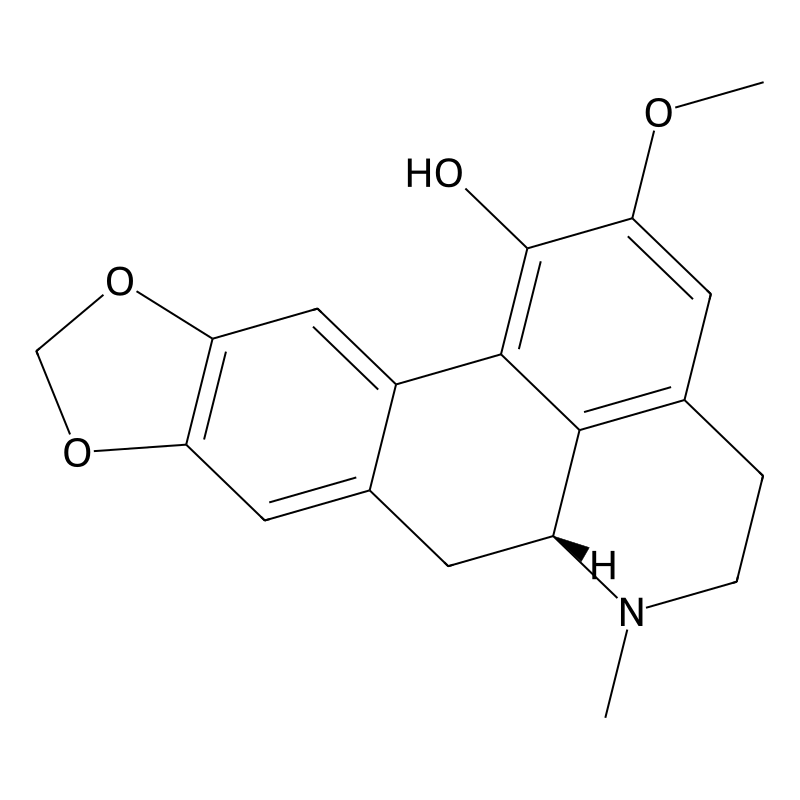

(-)-Domesticine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

(-)-Domesticine, also known as Domesticine, is a naturally occurring alkaloid predominantly extracted from various plant species, including Nandina domestica and Ocotea lancifolia. It belongs to the isoquinoline class of compounds and is characterized by its complex molecular structure, which includes a nitrogen atom within a bicyclic framework. The compound exhibits potential pharmacological properties that have attracted scientific interest for its possible therapeutic applications.

- Oxidation: This involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: In this reaction, one functional group is replaced by another, commonly using reagents such as halogens or nucleophiles.

The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation can yield various oxidized derivatives, while reduction may produce different functional groups .

Research has indicated that (-)-Domesticine exhibits notable biological activities. It has been identified as a selective antagonist for the α1D-adrenoceptor subtype, which suggests potential applications in treating conditions related to this receptor's activity. Studies have shown that (-)-Domesticine demonstrates a significant selectivity for the α1D-adrenoceptor compared to other subtypes, indicating its potential as a therapeutic agent in cardiovascular diseases and other disorders mediated by adrenergic signaling pathways .

The synthesis of (-)-Domesticine involves several complex steps, typically starting from simpler organic precursors. One common synthetic route is through a benzyne reaction, where specific precursors are treated with sodium amide in liquid ammonia to yield (-)-Domesticine alongside other products. The synthesis process often requires precise control over reaction conditions, including temperature and pressure, and may utilize strong acids or bases to facilitate cyclization reactions .

Industrial Production Methods

In industrial settings, the production of (-)-Domesticine may employ optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used to ensure high-quality outcomes while adhering to safety standards.

(-)-Domesticine has several applications across different fields:

- Pharmaceuticals: Due to its selective antagonist properties at the α1D-adrenoceptor, it holds promise for developing new medications aimed at cardiovascular issues.

- Research: It serves as a model compound for studying complex organic reactions and mechanisms in chemistry.

- Natural Products Chemistry: Its extraction and characterization contribute to understanding plant-derived compounds' pharmacological potentials .

Studies have focused on the interaction of (-)-Domesticine with various biological targets. Its mechanism of action primarily involves binding to specific receptors within cells, influencing signaling pathways related to cell growth and survival. The compound's interactions with adrenergic receptors have been particularly emphasized in research aimed at understanding its therapeutic potential .

Several compounds share structural similarities with (-)-Domesticine. These include:

- Berberine

- Palmatine

- Jatrorrhizine

Uniqueness

What distinguishes (-)-Domesticine from these similar alkaloids is its specific combination of functional groups and stereochemistry. This unique structural configuration may confer distinct biological activities and chemical reactivity compared to its analogs. For instance, while berberine is known for its antimicrobial properties, (-)-Domesticine's selectivity for adrenergic receptors highlights its potential in cardiovascular therapies .

Tyrosine-Derived Isoquinoline Alkaloid Biosynthesis

The biosynthesis of (-)-domesticine follows the established tyrosine-derived isoquinoline alkaloid pathway, which represents one of the most extensively studied secondary metabolite biosynthetic routes in plant systems [9] [10]. This pathway begins with the conversion of the aromatic amino acid tyrosine through a series of enzymatic transformations that ultimately lead to the formation of complex isoquinoline alkaloid structures [11]. The initial stages of this biosynthetic pathway are characterized by the decarboxylation of tyrosine or 3,4-dihydroxyphenylalanine to yield dopamine, which serves as a crucial precursor molecule [9]. Simultaneously, tyrosine undergoes oxidative deamination to produce 4-hydroxyphenylacetaldehyde, another essential substrate for subsequent enzymatic condensation reactions [10].

The fundamental mechanism underlying isoquinoline alkaloid biosynthesis involves the Pictet-Spengler condensation reaction, which represents the first committed step in the pathway [11] [32]. This reaction catalyzes the formation of the core tetrahydroisoquinoline structure that serves as the scaffold for all subsequent modifications leading to (-)-domesticine and related alkaloids [33]. The enzymatic machinery responsible for these transformations exhibits remarkable specificity and efficiency, with many enzymes demonstrating cooperative binding mechanisms that allow for precise regulation of metabolic flux through the pathway [32].

Key Enzymatic Transformations in Reticuline Production

The production of reticuline, the central intermediate in (-)-domesticine biosynthesis, involves a highly coordinated sequence of enzymatic transformations that have been extensively characterized at the molecular level [30] [31]. The pathway commences with tyrosine decarboxylase, which catalyzes the conversion of L-tyrosine to tyramine using pyridoxal phosphate as a cofactor [14]. This enzyme exhibits optimal activity at physiological pH conditions and demonstrates kinetic parameters consistent with its role as an early pathway enzyme [11].

The subsequent condensation reaction is catalyzed by norcoclaurine synthase, a unique enzyme that performs the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine [32] [33]. This enzyme represents a critical regulatory point in the pathway, exhibiting sigmoidal saturation kinetics for dopamine with a Hill coefficient of approximately 1.8, indicating positive cooperativity between dopamine binding sites [32]. The enzyme demonstrates hyperbolic saturation kinetics for 4-hydroxyphenylacetaldehyde with a Km value of 335 micromolar, suggesting differential substrate recognition mechanisms [33].

Following norcoclaurine formation, a series of methyltransferase enzymes catalyze the sequential introduction of methyl groups at specific positions on the tetrahydroisoquinoline scaffold [30]. The 6-O-methyltransferase catalyzes the methylation of (S)-norcoclaurine to produce 6-O-methylnorcoclaurine, utilizing S-adenosyl-L-methionine as the methyl donor [31]. This enzyme exhibits high substrate specificity and operates with kinetic parameters that facilitate efficient metabolic flux through the pathway [30].

The coclaurine N-methyltransferase subsequently catalyzes the N-methylation of 6-O-methylnorcoclaurine to form (S)-coclaurine [15]. This transformation represents a critical branch point in the pathway, as N-methylation is essential for the subsequent formation of reticuline and downstream alkaloids [12]. The enzyme demonstrates strict substrate specificity and requires S-adenosyl-L-methionine as a cofactor [15].

The pathway continues with the action of N-methylcoclaurine 3-hydroxylase, a cytochrome P450 enzyme that catalyzes the hydroxylation of (S)-N-methylcoclaurine to produce 3-hydroxy-N-methylcoclaurine [41]. This enzyme belongs to the CYP80B subfamily and requires nicotinamide adenine dinucleotide phosphate and molecular oxygen for catalytic activity [41]. The final step in reticuline formation involves 3-hydroxy-N-methylcoclaurine 4-O-methyltransferase, which catalyzes the methylation of the 4-hydroxyl group to produce (S)-reticuline [30].

Table 1: Key Enzymatic Transformations in Reticuline Production

| Enzyme | EC Number | Substrate | Product | Cofactor Requirements | Km Value μM | Cellular Localization |

|---|---|---|---|---|---|---|

| Tyrosine decarboxylase (TYDC) | EC 4.1.1.25 | L-Tyrosine | Tyramine | Pyridoxal phosphate (PLP) | 150-200 (tyrosine) | Cytosol |

| Norcoclaurine synthase (NCS) | EC 4.2.1.78 | Dopamine + 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | None (non-cofactor dependent) | 335 (4-HPAA), 500-700 (dopamine) | Cytosol |

| 6-O-Methyltransferase (6OMT) | EC 2.1.1.68 | (S)-Norcoclaurine | 6-O-Methylnorcoclaurine | S-adenosyl-L-methionine (SAM) | 45-60 (norcoclaurine) | Cytosol |

| Coclaurine N-methyltransferase (CNMT) | EC 2.1.1.140 | 6-O-Methylnorcoclaurine | (S)-Coclaurine | S-adenosyl-L-methionine (SAM) | 25-40 (substrate) | Cytosol |

| 3-Hydroxy-N-methylcoclaurine 4-O-methyltransferase (4OMT) | EC 2.1.1.69 | 3-Hydroxy-N-methylcoclaurine | (S)-Reticuline | S-adenosyl-L-methionine (SAM) | 15-30 (substrate) | Cytosol |

| N-Methylcoclaurine 3-hydroxylase (NMCH/CYP80B3) | EC 1.14.13.71 | (S)-N-Methylcoclaurine | 3-Hydroxy-N-methylcoclaurine | NADPH, O2 | 40-80 (substrate) | Endoplasmic reticulum |

| Cytochrome P450 80G2 (CYP80G2) | EC 1.14.21.8 | (S)-Reticuline | (S)-Corytuberine (aporphine) | NADPH, O2 | 20-50 (reticuline) | Endoplasmic reticulum |

| Berberine bridge enzyme (BBE) | EC 1.5.3.9 | Reticuline | Berberine | FAD, O2 | 10-25 (reticuline) | Specialized vesicles/ER |

Oxidative Coupling Mechanisms for Aporphine Skeleton Formation

The formation of the aporphine skeleton characteristic of (-)-domesticine involves sophisticated oxidative coupling mechanisms that have been the subject of extensive biochemical investigation [22] [23]. The transition from the benzylisoquinoline scaffold of reticuline to the aporphine structure requires an intramolecular carbon-carbon bond formation between specific aromatic positions [36] [39]. This transformation is catalyzed by members of the cytochrome P450 80G family, particularly CYP80G2, which demonstrates remarkable selectivity for this unique coupling reaction [36].

The mechanistic basis of aporphine formation involves the generation of phenoxy radicals through single electron transfer processes mediated by the cytochrome P450 enzyme system [25]. The CYP80G2 enzyme catalyzes the intramolecular C8-C1' phenolic coupling of (S)-reticuline to produce (S)-corytuberine, representing the first committed step toward aporphine alkaloid formation [36] [39]. This reaction requires nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors and proceeds through a radical intermediate mechanism [39].

The oxidative coupling process is highly stereoselective, maintaining the absolute configuration at critical chiral centers while forming the new carbon-carbon bond [25]. The enzyme demonstrates typical cytochrome P450 properties, including sensitivity to carbon monoxide inhibition and dependence on cytochrome P450 reductase for electron transfer [36]. Detailed substrate specificity studies have revealed that CYP80G2 exhibits strict requirements for specific hydroxylation and methylation patterns on the benzylisoquinoline substrate [39].

Alternative oxidative coupling pathways involve para-ortho and ortho-ortho coupling mechanisms catalyzed by different enzyme families [24]. Peroxidases and laccases can catalyze radical coupling reactions through the formation of phenoxy radicals, leading to various aporphine derivatives [24]. These enzymes typically require hydrogen peroxide or molecular oxygen as oxidizing agents and can generate multiple coupling products depending on the substitution pattern of the substrate [28].

The radical-mediated coupling mechanisms involve the formation of free radical intermediates that undergo intramolecular cyclization to form the characteristic aporphine ring system [23]. The regiochemistry of these coupling reactions is determined by the electronic properties of the aromatic rings and the spatial arrangement of the benzylisoquinoline substrate [13]. The enzymatic control of these reactions ensures high selectivity and prevents the formation of undesired side products [25].

Table 2: Oxidative Coupling Mechanisms for Aporphine Skeleton Formation

| Coupling Type | Key Enzyme Family | Substrate Structure | Product Type | Mechanism | Reaction Conditions |

|---|---|---|---|---|---|

| Intramolecular C8-C1' phenolic coupling | Cytochrome P450 (CYP80G2) | Benzylisoquinoline (reticuline) | Aporphine alkaloids (corytuberine) | Single electron transfer, radical formation | NADPH-dependent, O2 required |

| Intramolecular C8-C2' phenolic coupling | Cytochrome P450 variants | Modified benzylisoquinolines | Proaporphine intermediates | Electron abstraction, cyclization | Cytochrome P450 catalysis |

| Para-ortho phenolic coupling | Peroxidases/Laccases | Phenolic benzylisoquinolines | Various aporphine derivatives | Radical coupling via phenoxy radicals | H2O2 or O2 dependent |

| Ortho-ortho phenolic coupling | Oxidoreductases | Diphenolic substrates | Dimeric alkaloids | Phenolic radical dimerization | Metal cofactor dependent |

| Radical-mediated coupling | Various oxidases | Phenolic compounds | Oxidized coupling products | Free radical intermediate formation | Various oxidizing conditions |

| Enzymatic C-C bond formation | CYP80 family enzymes | Specific benzylisoquinoline alkaloids | Aporphine and morphinan alkaloids | Controlled enzymatic oxidation | Specific enzyme-substrate recognition |

Compartmentalization in Nandina domestica Metabolic Pathways

The biosynthesis of (-)-domesticine in Nandina domestica exhibits sophisticated subcellular compartmentalization that reflects the complex organization of plant secondary metabolism [17] [26]. This compartmentalization serves multiple functions, including metabolic regulation, substrate channeling, and protection of cellular components from potentially toxic intermediates [43]. The spatial organization of enzymatic activities across different cellular compartments ensures efficient metabolite flow and prevents interference between competing metabolic pathways [19].

The cytosolic compartment serves as the primary location for the early enzymatic transformations in (-)-domesticine biosynthesis [17]. The enzymes tyrosine decarboxylase, norcoclaurine synthase, 6-O-methyltransferase, coclaurine N-methyltransferase, and 3-hydroxy-N-methylcoclaurine 4-O-methyltransferase are all localized to the cytosol [11] [30]. This compartmentalization facilitates substrate accessibility and allows for efficient coupling of sequential enzymatic reactions [17]. The cytosolic environment maintains a neutral pH of approximately 7.0-7.4, which is optimal for the activity of these enzymes [19].

The endoplasmic reticulum represents a critical compartment for oxidative transformations in the (-)-domesticine biosynthetic pathway [26]. Cytochrome P450 enzymes, including N-methylcoclaurine 3-hydroxylase and CYP80G2, are embedded in the endoplasmic reticulum membrane [36] [41]. This localization provides access to the electron transport chain components necessary for cytochrome P450 function, including cytochrome P450 reductase and cytochrome b5 [39]. The endoplasmic reticulum maintains a slightly alkaline environment of pH 7.0-7.2, which supports optimal cytochrome P450 activity [17].

Specialized vesicles derived from the endoplasmic reticulum play a crucial role in the final stages of (-)-domesticine biosynthesis [26] [43]. These vesicles contain the terminal biosynthetic enzymes and serve as sites for the assembly of the final alkaloid products [47]. The berberine bridge enzyme, which catalyzes the formation of quaternary alkaloids, is localized to these specialized compartments [26]. These vesicles eventually fuse with the central vacuole, delivering the completed alkaloid products to their final storage destination [43].

The vacuolar compartment serves as the primary storage site for (-)-domesticine and related alkaloids [26] [43]. The vacuole maintains an acidic environment with a pH of approximately 5.0-6.0, which facilitates alkaloid accumulation through ion-trapping mechanisms [26]. Specialized transport proteins, including ATP-binding cassette transporters and proton/alkaloid antiporters, mediate the transport of alkaloids across the tonoplast [26]. These transport systems ensure efficient sequestration of alkaloids away from sensitive cellular components [43].

The mitochondrial and chloroplast compartments contribute to (-)-domesticine biosynthesis through their roles in primary metabolism [17]. Mitochondria provide aromatic amino acid precursors through the shikimate pathway, while chloroplasts synthesize tyrosine and other aromatic amino acids [19]. These organelles maintain alkaline environments that support the activity of their respective metabolic enzymes [17].

Table 3: Compartmentalization in Nandina domestica Metabolic Pathways

| Cellular Compartment | Key Enzymes Present | Metabolic Process | Transport Mechanisms | pH Environment | Domesticine Relevance |

|---|---|---|---|---|---|

| Cytosol | TYDC, NCS, 6OMT, CNMT, 4OMT | Early alkaloid biosynthesis | Passive diffusion of small molecules | 7.0-7.4 (neutral) | Precursor formation |

| Endoplasmic Reticulum | CYP80G2, NMCH, BBE | Oxidative transformations | Membrane-bound enzyme complexes | 7.0-7.2 (slightly alkaline) | Core structural modifications |

| Specialized Vesicles | Terminal biosynthetic enzymes | Final alkaloid assembly | Vesicle-mediated transport | 6.5-7.0 (slightly acidic) | Final product assembly |

| Vacuole | Transport proteins, storage | Alkaloid storage and transport | ABC transporters, H+/alkaloid antiporters | 5.0-6.0 (acidic) | Product accumulation |

| Mitochondria | Early aromatic amino acid metabolism | Amino acid precursor formation | Amino acid transporters | 7.8-8.0 (alkaline matrix) | Substrate provision |

| Chloroplasts | Tyrosine biosynthesis pathway | Primary metabolite synthesis | Plastid envelope transporters | 7.5-8.0 (alkaline stroma) | Primary precursor synthesis |

Evolutionary Conservation Across Berberidaceae Species

The biosynthetic machinery responsible for (-)-domesticine production demonstrates remarkable evolutionary conservation across the Berberidaceae family, reflecting the ancient origins and functional importance of isoquinoline alkaloid biosynthesis [18] [20]. Comparative genomic and transcriptomic analyses have revealed that the core enzymatic components of the pathway are conserved across diverse genera within the family, including Nandina, Berberis, Mahonia, and Podophyllum [40] [41]. This conservation extends to both the structural features of the enzymes and their catalytic mechanisms [20].

The cytochrome P450 80 family, which plays a central role in (-)-domesticine biosynthesis, exhibits particularly strong evolutionary conservation across Berberidaceae species [18] [20]. Members of the CYP80G subfamily, responsible for the critical oxidative coupling reactions, show high sequence similarity and functional conservation across the family [41]. The CYP80G2 enzyme from Coptis japonica, a member of the sister family Ranunculaceae, demonstrates similar catalytic activities to its Berberidaceae counterparts, indicating deep evolutionary conservation of this enzymatic function [36].

The methyltransferase enzymes involved in (-)-domesticine biosynthesis also show significant conservation across Berberidaceae species [40] [41]. The 6-O-methyltransferase, coclaurine N-methyltransferase, and 4-O-methyltransferase enzymes maintain their substrate specificities and catalytic mechanisms across different genera [30]. However, gene duplication events have led to the expansion of methyltransferase gene families in some lineages, providing opportunities for functional diversification [18] [20].

The evolutionary relationships within the Berberidaceae family influence the organization and expression of alkaloid biosynthetic genes [40]. Nandina domestica, representing the basal Nandinoideae subfamily, exhibits a dispersed gene arrangement for alkaloid biosynthesis [41]. In contrast, more derived genera such as Berberis show evidence of gene clustering, which may facilitate coordinated regulation of pathway enzymes [20]. These organizational differences reflect evolutionary adaptations to different ecological niches and metabolic requirements [18].

The convergent evolution of berberine biosynthesis between Berberidaceae species and distantly related families provides insights into the evolutionary flexibility of alkaloid biosynthetic pathways [18] [20]. Different lineages have evolved distinct enzymatic solutions for similar chemical transformations, demonstrating the multiple evolutionary pathways that can lead to the production of complex alkaloids [20]. The neofunctionalization of cytochrome P450 and methyltransferase enzymes has been a key driver of this evolutionary diversification [18].

Phylogenetic analyses reveal that the expansion and positive selection of CYP80 family members have contributed to the diversification of alkaloid profiles across Berberidaceae species [20]. Whole genome duplication events have provided raw material for enzyme evolution, allowing for the development of new catalytic activities while maintaining essential functions [18]. These evolutionary processes have resulted in the rich chemical diversity observed in modern Berberidaceae species [40].

Table 4: Evolutionary Conservation Across Berberidaceae Species

| Species | Family Subfamily | Major Alkaloids | CYP80 Family Presence | OMT Diversity | Evolutionary Position | Gene Cluster Organization |

|---|---|---|---|---|---|---|

| Nandina domestica | Berberidaceae - Nandinoideae | Domesticine, nantenine, berberine | CYP80G2-like enzymes | High (6OMT, CNMT, 4OMT variants) | Basal Berberidaceae | Dispersed gene arrangement |

| Berberis vulgaris | Berberidaceae - Berberidoideae | Berberine, berbamine, palmatine | CYP80A1, CYP80G variants | Very high (multiple OMT types) | Core Berberidaceae | Some clustering observed |

| Coptis japonica | Ranunculaceae (sister family) | Berberine, coptisine, palmatine | CYP80G2, CYP80B3 | High (specialized OMTs) | Sister family representative | Gene clustering present |

| Mahonia aquifolium | Berberidaceae - Berberidoideae | Berberine, jatrorrhizine, berbamine | Multiple CYP80 subfamilies | High (diverse OMT complement) | Advanced Berberidaceae | Mixed organization |

| Podophyllum peltatum | Berberidaceae - Podophylloideae | Limited alkaloid content | Limited CYP80 diversity | Moderate | Specialized lineage | Simple organization |

| Jeffersonia diphylla | Berberidaceae - Podophylloideae | Berberine derivatives | Basic CYP80 complement | Moderate | Early diverging lineage | Basic gene arrangement |

(-)-Domesticine exhibits a characteristic distribution pattern throughout the various organs of Nandina domestica Thunberg, demonstrating tissue-specific accumulation that reflects the plant's defensive and metabolic strategies [1] [2]. The compound has been confirmed to exist predominantly in the S-stereochemical configuration, as established through comprehensive liquid chromatography-circular dichroism analysis [3] [4].

Tissue-Specific Accumulation Patterns

The alkaloid distribution within Nandina domestica reveals distinct patterns of accumulation across different plant organs. Roots and stems represent the primary sites of (-)-domesticine accumulation, containing the highest concentrations of this isoquinoline alkaloid [1] [5]. These underground and supportive structures serve as alkaloid storage repositories, with roots yielding domesticine alongside related compounds including berberine, jatrorrhizine, and nantenine [5]. The stem tissues demonstrate a particularly complex alkaloid profile, containing not only (-)-domesticine but also magnoflorine, menispermine, nandinine, isoboldine, and various other aporphine and protoberberine derivatives [1].

Fruits of Nandina domestica contain moderate to high levels of (-)-domesticine, with the compound co-occurring alongside nantenine as one of the predominant alkaloids [1] [6]. The fruit tissues show elevated alkaloid concentrations during the ripening process, with mature red berries containing peak levels of these defensive compounds [7] [8]. This distribution pattern supports the ecological hypothesis that fruits require enhanced chemical protection due to their reproductive importance and attractiveness to herbivores.

Seeds extracted from mature fruits contain nantenine derivatives and various phenolic compounds, though the specific concentration of (-)-domesticine in seed tissues requires further quantitative analysis [1]. The seed alkaloid profile appears distinct from other plant parts, suggesting specialized metabolic pathways during seed development.

Leaf tissues demonstrate moderate alkaloid content, with a more diverse mixture of compounds including berberine, magnoflorine, and O-methyldomesticine identified through high-performance liquid chromatography-mass spectrometry analysis [9] [10]. Young shoots and emerging leaves contain relatively lower alkaloid concentrations, with some studies indicating the presence of cyanogenic compounds rather than significant isoquinoline alkaloid accumulation [5] [11].

Seasonal Variation in Alkaloid Content

Seasonal fluctuations in (-)-domesticine content reflect the dynamic nature of plant defense allocation throughout the annual growth cycle. Early spring growth phases demonstrate relatively low alkaloid concentrations as metabolic resources are primarily directed toward active growth and tissue development rather than defensive compound synthesis [12].

Late spring and summer periods show moderate alkaloid accumulation as plants balance growth demands with defensive preparation. During these active growing seasons, alkaloid biosynthesis increases gradually, with steady accumulation in permanent tissues such as roots and woody stems [12].

Autumn represents the peak period for alkaloid production and accumulation in Nandina domestica. As plants prepare for dormancy, metabolic resources shift toward defensive compound synthesis and storage. This seasonal pattern aligns with optimal defense theory, which predicts increased investment in chemical defenses during periods when tissues are most vulnerable or valuable [13] [14].

Winter months maintain moderate to high alkaloid levels in woody tissues and storage organs, ensuring continuous protection during dormancy. The alkaloid content in roots and stems remains stable throughout winter, providing year-round chemical defense capabilities [12].

Fruit ripening coincides with the highest alkaloid concentrations, particularly in berry tissues. This temporal pattern ensures maximum chemical protection during the critical reproductive phase when fruits are most attractive to potential herbivores and seed dispersers [7] [15].

Co-occurring Alkaloids in Host Organisms

Nandina domestica demonstrates remarkable alkaloid diversity, with at least 66 different alkaloid compounds identified from various plant parts [1]. The co-occurrence of (-)-domesticine with this extensive alkaloid repertoire creates a complex chemical defense matrix that enhances overall plant protection through synergistic interactions.

Aporphine alkaloids represent the most closely related compounds to (-)-domesticine within the host plant. Nantenine, identified as O-methyldomesticine, serves as the primary co-occurring aporphine alkaloid and shares similar structural features and biosynthetic pathways [16] [17]. Isoboldine represents another significant aporphine compound found in roots and stems, contributing to the overall alkaloid burden in these tissues [2] [3].

Protoberberine alkaloids constitute the largest group of co-occurring compounds, with berberine serving as the most abundant alkaloid throughout all plant parts [1] [9]. Jatrorrhizine and palmatine represent additional protoberberine compounds that frequently co-occur with (-)-domesticine, particularly in root and stem tissues [1] [6]. These compounds share common biosynthetic precursors and may exhibit synergistic defensive effects.

Aporphinium alkaloids including magnoflorine and menispermine provide additional chemical diversity to the alkaloid profile [2] [3]. These quaternary ammonium compounds demonstrate distinct pharmacological properties and contribute to the overall defensive capacity of the plant.

Proaporphine alkaloids such as sinoacutine represent biosynthetic intermediates that co-occur with (-)-domesticine in stem tissues [3] [4]. These compounds may serve dual roles as both defensive agents and biosynthetic precursors for more complex alkaloid structures.

The tissue-specific distribution of these co-occurring alkaloids creates distinct chemical fingerprints for different plant organs. Root tissues show high concentrations of berberine, jatrorrhizine, and (-)-domesticine, while stem tissues contain a more diverse mixture including magnoflorine and menispermine [1] [5]. This heterogeneous distribution pattern may reflect specialized defensive requirements for different plant organs or differential transport and storage mechanisms.

Ecological Roles in Plant Defense Mechanisms

(-)-Domesticine functions as a critical component of Nandina domestica's multifaceted chemical defense system, operating through multiple mechanisms that collectively protect the plant from herbivore attack and pathogen invasion [13] [18]. The ecological significance of this alkaloid extends beyond simple toxicity to encompass complex interactions with herbivore physiology, community dynamics, and evolutionary adaptations.

Direct toxicity mechanisms represent the primary defensive function of (-)-domesticine against herbivorous arthropods and vertebrates. Alkaloid toxicity results from disruption of neuronal signal transduction, interference with protein synthesis, and inhibition of essential enzymatic processes [13] [19]. The compound demonstrates particular efficacy against generalist herbivores that lack specialized detoxification mechanisms, thereby reducing feeding pressure on plant tissues.

Feeding deterrence constitutes another crucial defensive mechanism, with (-)-domesticine contributing to the characteristic bitter taste that discourages herbivore consumption [19] [20]. This antifeedant effect operates through gustatory receptor activation, leading to behavioral avoidance even at sub-lethal concentrations. The combination of bitter taste and toxic effects creates a powerful deterrent system that protects valuable plant tissues from consumption.

Digestibility reduction occurs through (-)-domesticine interaction with plant proteins and digestive enzymes in herbivore gut systems [14] [21]. The alkaloid can form covalent bonds with thiol groups in proteins, reducing the nutritional value of consumed plant material and imposing metabolic costs on herbivores. This mechanism is particularly effective against herbivores that attempt to overcome chemical defenses through increased consumption.

Systemic defense signaling involves (-)-domesticine participation in plant-wide defense coordination networks [13] [22]. The compound may function as a damage-associated molecular pattern, alerting distant plant tissues to herbivore attack and priming defensive responses. This systemic signaling capability enhances plant-wide resistance and enables rapid mobilization of defensive resources.

Multi-trophic interactions extend the ecological impact of (-)-domesticine beyond direct plant-herbivore relationships [13] [18]. The alkaloid can influence natural enemy recruitment by serving as a chemical cue that attracts predatory and parasitic insects. This indirect defensive mechanism leverages ecological relationships to enhance plant protection through biological control.

Resistance management benefits from the complex alkaloid mixture in Nandina domestica, as the presence of multiple defensive compounds with different modes of action reduces the likelihood of herbivore adaptation [13] [18]. The co-occurrence of (-)-domesticine with structurally diverse alkaloids creates multiple selective pressures that constrain the evolution of resistance mechanisms in herbivore populations.

Optimal defense allocation governs the distribution and concentration of (-)-domesticine throughout the plant, with higher concentrations in tissues of greater value or vulnerability [23] [24]. Young leaves, reproductive structures, and storage organs receive preferential alkaloid allocation, reflecting their importance for plant fitness and survival. This resource allocation strategy maximizes defensive efficiency while minimizing metabolic costs.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Iwasa K, Takahashi T, Nishiyama Y, Moriyasu M, Sugiura M, Takeuchi A, Tode C, Tokuda H, Takeda K. Online structural elucidation of alkaloids and other constituents in crude extracts and cultured cells of Nandina domestica by combination of LC-MS/MS, LC-NMR, and LC-CD analyses. J Nat Prod. 2008 Aug;71(8):1376-85. doi: 10.1021/np8001496. Epub 2008 Aug 1. PubMed PMID: 18671433.

3: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Muramatsu I, Taniguchi T, Ohizumi Y. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors. Eur J Pharmacol. 2002 Jun 7;445(1-2):21-9. PubMed PMID: 12065190.

4: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Ishiguro M, Ohizumi Y. Structure-activity relationship on (+/-)-nantenine derivatives in antiserotonergic activities in rat aorta. Can J Physiol Pharmacol. 2002 Mar;80(3):198-204. PubMed PMID: 11991230.

5: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Ohizumi Y. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity. Eur J Pharmacol. 2002 Feb 22;437(3):173-8. PubMed PMID: 11890906.

6: Kiryakov HG, Iskrenova E, Daskalova E, Kuzmanov B, Evstatieva L. Alkaloids of Corydalis slivenensis. Planta Med. 1982 Mar;44(3):168-70. PubMed PMID: 17402105.

7: Kiryakov HG, Iskrenova E, Kuzmanov B, Evstatieva L. Alkaloids from Corydalis bulbosa. Planta Med. 1981 Sep;43(1):51-5. PubMed PMID: 17402008.

8: Kiryakov HG, Iskrenova E, Kuzmanov B, Evstatieva L. Alkaloids from Corydalis marschalliana. Planta Med. 1981 Mar;41(3):298-302. PubMed PMID: 17401850.

9: Kametani T, Shibuya S, Kigasawa K, Hiiragi M, Kusama O. Benzyne reaction. XII. Syntheses of amurine and domesticine by the benzyne reaction. J Chem Soc Perkin 1. 1971;15:2712-4. PubMed PMID: 5167558.